Furo[3,2-c]pyridin-2-ylmethanamine
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Overview
Description
Furo[3,2-c]pyridin-2-ylmethanamine: . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-c]pyridin-2-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridin-2-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, Furo[3,2-c]pyridin-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology and Medicine: In biological and medical research, this compound has been investigated for its potential therapeutic applications. It has shown promise as a candidate for the treatment of psychiatric disorders and certain types of cancer due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to disrupt key cellular signaling pathways by binding to enzymes such as serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Furo[3,2-c]pyridin-4-ylmethanamine: This compound shares a similar fused ring system but differs in the position of the methanamine group.
Pyridine-2(H)-one derivatives: These compounds have a similar pyridine ring but lack the furan ring, resulting in different chemical properties and biological activities.
Uniqueness: Furo[3,2-c]pyridin-2-ylmethanamine is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and industrial processes.
Properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMXPMKWBYBKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617862 |
Source
|
Record name | 1-(Furo[3,2-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-92-4 |
Source
|
Record name | 1-(Furo[3,2-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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